![molecular formula C24H38O5 B13386583 4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13386583.png)

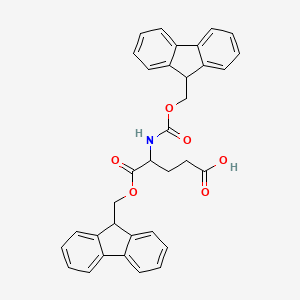

4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

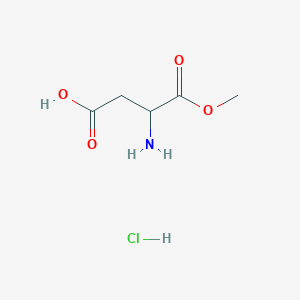

Description

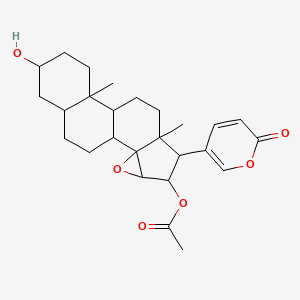

Bile acids are natural steroid amphipathic compounds formed through cholesterol oxidation in the liver, playing a crucial role in regulating lipid metabolism . They facilitate the digestion, absorption, and transport of lipids, lipid-soluble vitamins, and related molecules in the gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Ketodeoxycholic acid can be synthesized by the indirect electrooxidation of chenodeoxycholic acid using a bromide ion medium . The process involves using an anode material such as PbO2/Ti, with acetonitrile as the solvent, and specific conditions including an initial concentration of chenodeoxycholic acid, current density, and electrolysis time . The optimized conditions result in a high current efficiency and productivity of 7-ketolithocholic acid .

Industrial Production Methods: The industrial production of 7-Ketodeoxycholic acid often involves the electrochemical reduction of 7-ketolithocholic acid in the presence of short-chain alcohols and specific additives to enhance stereoselectivity . This method is environmentally friendly and offers high yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Ketodeoxycholic acid undergoes various chemical reactions, including:

Oxidation: The indirect electrooxidation of chenodeoxycholic acid to synthesize 7-ketolithocholic acid.

Common Reagents and Conditions:

Major Products Formed:

Reduction: Ursodeoxycholic acid and chenodeoxycholic acid.

Oxidation: 7-ketolithocholic acid.

Scientific Research Applications

7-Ketodeoxycholic acid is widely used in various scientific research fields, including:

Mechanism of Action

7-Ketodeoxycholic acid exerts its effects by acting as an intermediate in the hepatic transformation of chenodeoxycholic acid to ursodeoxycholic acid . This transformation involves the reduction of the ketone group in 7-ketolithocholic acid, leading to the formation of ursodeoxycholic acid and chenodeoxycholic acid . The compound impacts various aspects of cholesterol, glucose, and energy balance, making it a crucial component in lipid metabolism .

Comparison with Similar Compounds

Ursodeoxycholic acid: A bile acid used clinically for treating liver diseases.

Chenodeoxycholic acid: Another bile acid involved in lipid metabolism and bile acid synthesis.

Deoxycholic acid: A bile acid used in the digestion and absorption of fats.

Uniqueness: 7-Ketodeoxycholic acid is unique due to its role as an intermediate in the transformation of chenodeoxycholic acid to ursodeoxycholic acid . Its ability to undergo specific electrochemical reactions with high stereoselectivity makes it valuable for large-scale production and research applications .

Properties

IUPAC Name |

4-(3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCPKKNRWFXMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862467 |

Source

|

| Record name | 3,12-Dihydroxy-7-oxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B13386537.png)

![N-cyclohexylcyclohexanamine;3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B13386544.png)

![(3,3-Dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B13386552.png)

![[3-Acetyloxy-5-hydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate](/img/structure/B13386560.png)

![1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid;dihydrate](/img/structure/B13386566.png)